
D-Threoninol hcl
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Overview
Description
D-Threoninol hydrochloride: is a derivative of threonine, an amino acid. It is a small organic molecule with the chemical formula C4H11NO2·HCl. This compound is often used in the synthesis of artificial nucleic acids and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Threoninol hydrochloride can be synthesized from D-threonine through a series of chemical reactions. The primary synthetic route involves the reduction of D-threonine to D-threoninol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of D-Threoninol hydrochloride typically involves large-scale chemical synthesis using automated reactors. The process includes the reduction of D-threonine using reducing agents like sodium borohydride, followed by purification and crystallization to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: D-Threoninol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-threonine.
Reduction: It can be reduced from D-threonine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: D-threonine.
Reduction: D-threoninol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: D-Threoninol hydrochloride is used in the synthesis of artificial nucleic acids, which are crucial for studying genetic functions and developing gene therapies .
Biology: In biological research, it is used to create modified DNA and RNA molecules that can be used to study gene expression and regulation .
Industry: In the industrial sector, it is used in the production of various biochemical products and as a building block for more complex molecules .
Mechanism of Action
D-Threoninol hydrochloride exerts its effects by incorporating into nucleic acids, thereby modifying their structure and function. It can form stable complexes with DNA and RNA, affecting their stability and interactions with other molecules. This modification can regulate gene expression and other biological processes .
Comparison with Similar Compounds
L-Threoninol: Similar in structure but differs in the configuration of the amino group.
Serinol: Another amino alcohol with similar properties but different applications.
3-Cyanovinylcarbazole: Used in similar applications but has different chemical properties.
Uniqueness: D-Threoninol hydrochloride is unique due to its specific configuration and ability to form stable complexes with nucleic acids. This makes it particularly useful in genetic research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZWDMWHINGKS-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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